3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid
Overview
Description
The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . The presence of the chlorophenoxy and butanoyl groups suggests that this compound might have unique properties not found in benzoic acid itself .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. The compound appears to have a benzene ring (from benzoic acid), attached to which is a butanoyl group and a chlorophenoxy group .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, benzoic acid and its derivatives are known to undergo a variety of chemical reactions, including reactions with bases and nucleophiles .Physical and Chemical Properties Analysis
Benzoic acid is a solid at room temperature and has a melting point of 122 degrees Celsius . It’s slightly soluble in water but more soluble in organic solvents . The presence of the chlorophenoxy and butanoyl groups in your compound could alter these properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[4-(4-chlorophenoxy)butanoylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-13-6-8-15(9-7-13)23-10-2-5-16(20)19-14-4-1-3-12(11-14)17(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDGUYCBIKJYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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